

Spectroscopic Profile of 2-Amino-5-methylhexane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Amino-5-methylhexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-methylhexane** (IUPAC name: 5-methylhexan-2-amine), a primary aliphatic amine with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Due to the limited availability of experimentally derived public data for this specific compound, the following spectroscopic information is a prediction based on the well-established principles of spectroscopy and data from analogous aliphatic amines. These predicted values serve as a robust reference for the identification and characterization of **2-Amino-5-methylhexane**.

Predicted Spectroscopic Data

The structural formula of **2-Amino-5-methylhexane** is:

The predicted spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data of **2-Amino-5-methylhexane**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~2.8 - 3.1	Multiplet	1H	H-2
~1.5 - 1.7	Multiplet	1H	H-5
~1.2 - 1.4	Multiplet	4H	H-3, H-4
~1.1 - 1.2	Doublet	3H	C1-H3
~0.8 - 0.9	Doublet	6H	C6-H3, C5-CH3
~1.0 - 2.0	Broad Singlet	2H	-NH ₂

Table 2: Predicted ¹³C NMR Spectral Data of **2-Amino-5-methylhexane**

Chemical Shift (δ) (ppm)	Assignment
~45 - 55	C-2
~40 - 45	C-4
~28 - 35	C-5
~22 - 28	C-3
~22 - 25	C-1
~22 - 25	C-6, C5-CH3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data of **2-Amino-5-methylhexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3380 - 3300	Medium, Sharp (doublet)	N-H Stretch (asymmetric & symmetric)
~2960 - 2850	Strong	C-H Stretch (aliphatic)
~1650 - 1580	Medium	N-H Bend (scissoring)
~1470 - 1450	Medium	C-H Bend (scissoring)
~1380 - 1365	Medium	C-H Bend (rocking)
~1250 - 1020	Medium to Weak	C-N Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data of **2-Amino-5-methylhexane**

m/z	Relative Intensity	Assignment
115	Moderate	[M] ⁺ (Molecular Ion)
100	High	[M - CH ₃] ⁺
44	Very High (Base Peak)	[CH ₃ CHNH ₂] ⁺ (α-cleavage)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-Amino-5-methylhexane** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, the spectral width would be set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data would be processed with appropriate Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

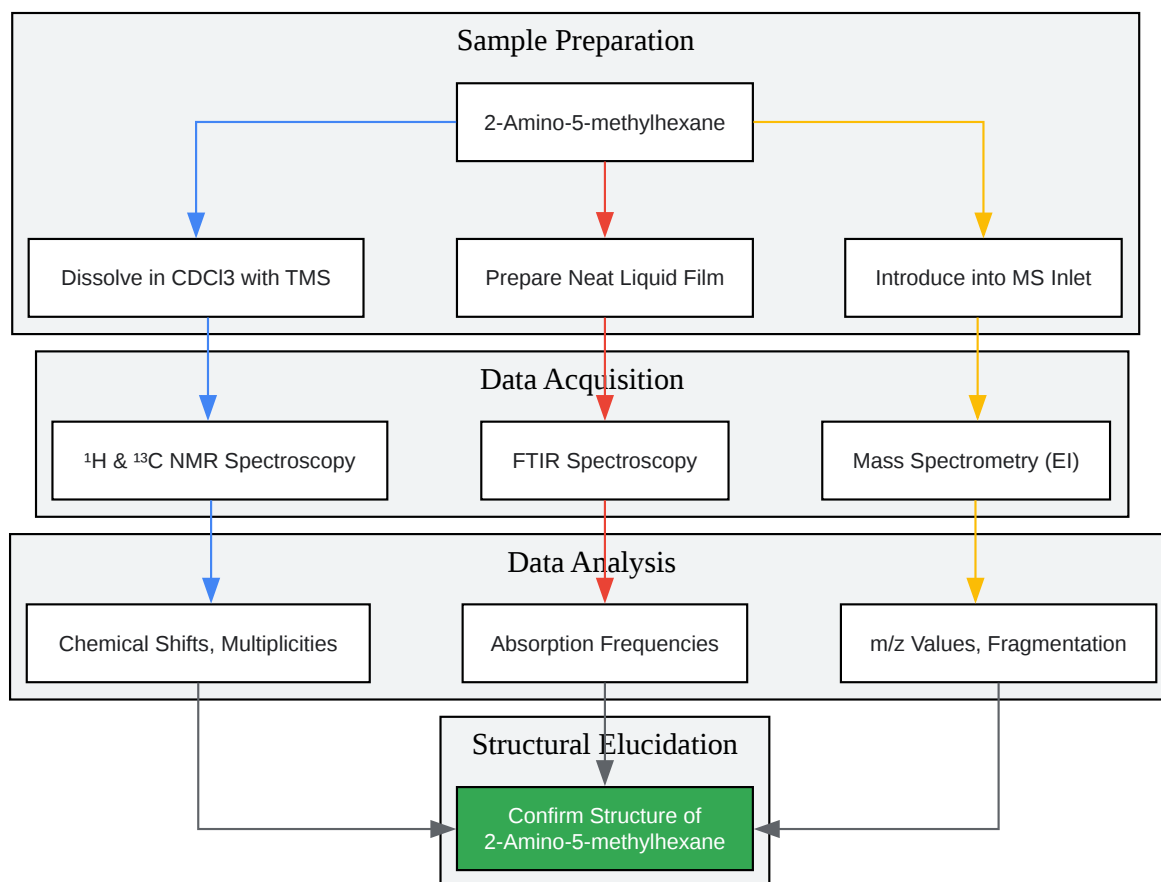
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of **2-Amino-5-methylhexane** would be placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean plates would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via direct injection or a gas chromatography (GC) inlet. The ionization energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of approximately 10 to 200.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-5-methylhexane**.



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Caption: General workflow for the spectroscopic analysis of **2-Amino-5-methylhexane**.

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